molecular formula C21H19NO B14482291 N-(1,1-diphenylethyl)benzamide CAS No. 64589-06-6

N-(1,1-diphenylethyl)benzamide

Cat. No.: B14482291
CAS No.: 64589-06-6
M. Wt: 301.4 g/mol
InChI Key: IOGHRTCPEMNCRP-UHFFFAOYSA-N
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Description

N-(1,1-diphenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a diphenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-diphenylethyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures above 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-diphenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(1,1-diphenylethyl)benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-(1,1-diphenylethyl)benzamide can be compared with other benzamide derivatives, such as:

This compound stands out due to its unique diphenylethyl moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

64589-06-6

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

N-(1,1-diphenylethyl)benzamide

InChI

InChI=1S/C21H19NO/c1-21(18-13-7-3-8-14-18,19-15-9-4-10-16-19)22-20(23)17-11-5-2-6-12-17/h2-16H,1H3,(H,22,23)

InChI Key

IOGHRTCPEMNCRP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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